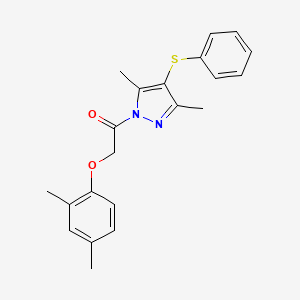
2-(2,4-Dimethylphenoxy)-1-(3,5-dimethyl-4-phenylsulfanylpyrazol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of complex organic molecules often involves multiple steps, each with its own challenges and optimizations. In the case of the synthesis of novel antileukemic compounds, a series of 2-(4-(2,4-dimethoxybenzoyl)phenoxy)-1-(4-(3-(piperidin-4-yl)propyl)piperidin-1-yl)ethanone derivatives were created through a multi-step process, which included characterization by 1H NMR, IR, mass spectral, and elemental analysis . Similarly, the synthesis of a key intermediate of Etoricoxib was achieved through a sequence of reactions including Friedel-Crafts acylation, oxidation, Willgerodt-Kindler rearrangement, and Claisen condensation, yielding a final product with high purity after further purification . These studies demonstrate the complexity and precision required in the synthesis of pharmaceutical intermediates and active compounds.
Molecular Structure Analysis
The molecular structure of compounds is crucial for understanding their reactivity and interaction with biological targets. In the study of rhenium-oxo and phenylimido complexes, the ligand 1-phenyl-2-(diisopropylphosphino)ethanone was found to bond as a monoanionic enolato chelating agent, with the reactions being solvent-dependent . The resulting 'twisted' octahedral structure with a mixture of cis-PP and trans-PP configurations indicates the flexibility and potential for isomerism in these complexes. This highlights the importance of stereochemistry and ligand design in the development of metal complexes with specific properties.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are varied and often require specific conditions to proceed efficiently. For instance, the synthesis of the antileukemic compounds involved the use of electron-withdrawing halogen substituents, which were found to enhance the in vitro potency against human leukemia cells . The reactions used in the synthesis of the Etoricoxib intermediate and the rhenium complexes also demonstrate the need for careful control of reaction conditions, such as solvent choice and the presence of a base, to achieve the desired products .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are directly related to its structure and the nature of its constituent atoms and bonds. The antileukemic activity of the synthesized compounds was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide assay, with some compounds showing good antiproliferative activity . The purity of the synthesized Etoricoxib intermediate was confirmed by HPLC to be 92.3%, which is significant for pharmaceutical applications where high purity is essential . The rhenium complexes' formation and stability were influenced by the basicity and steric hindrance of the phosphinoenolato ligand, emphasizing the role of ligand properties in the behavior of metal complexes .
Scientific Research Applications
Synthesis and Characterization
Biological Evaluation
Another significant area of research involves evaluating the biological activities of these compounds. Studies have shown that novel series of compounds derived from this chemical structure exhibit promising anti-inflammatory, antioxidant, and antimicrobial activities. Such compounds have been tested against pathogenic bacteria and fungi, showing significant inhibitory effects and potential as lead compounds for future drug discovery (B. Bandgar et al., 2009).
Molecular Probes and Sensing
Research also extends to the development of molecular probes and sensors. Schiff base derivatives of related compounds have been synthesized and shown remarkable colorimetric responses towards specific metal ions, indicating their potential as sensitive and selective sensors for metal ion detection (P. P. Soufeena & K. Aravindakshan, 2019).
Catalytic Activities
Furthermore, the catalytic activities of compounds within this chemical family have been explored. Research has demonstrated their efficacy in promoting reactions, such as the oxidative addition of aryl carbon-oxygen bonds to metal complexes, which is pivotal in organic synthesis and industrial processes (S. Ueno et al., 2006).
Environmental Applications
Lastly, the environmental applications of related compounds are under investigation. Studies have focused on their role in processes like the oxidative degradation of pollutants, offering insights into potentially efficient methods for environmental cleanup and the synthesis of environmentally friendly materials (Kei Saito et al., 2003).
properties
IUPAC Name |
2-(2,4-dimethylphenoxy)-1-(3,5-dimethyl-4-phenylsulfanylpyrazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S/c1-14-10-11-19(15(2)12-14)25-13-20(24)23-17(4)21(16(3)22-23)26-18-8-6-5-7-9-18/h5-12H,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNRSGROVXYUGLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)N2C(=C(C(=N2)C)SC3=CC=CC=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

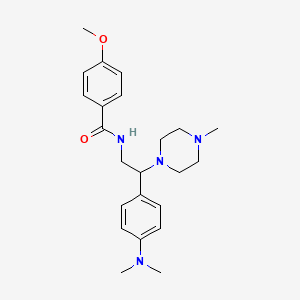
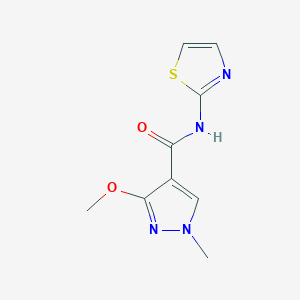

![7-Chloro-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2499340.png)
![3-((2E)but-2-enyl)-1,6,7-trimethyl-8-(phenylethyl)-1,3,5-trihydro-4-imidazolin o[1,2-h]purine-2,4-dione](/img/structure/B2499341.png)
![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B2499344.png)
![4-[(2,5-dimethylphenyl)methylsulfanyl]-2,2-dimethyl-1H-quinazoline](/img/structure/B2499345.png)
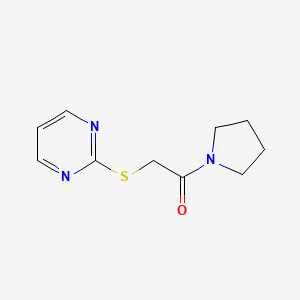
![(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone](/img/structure/B2499350.png)
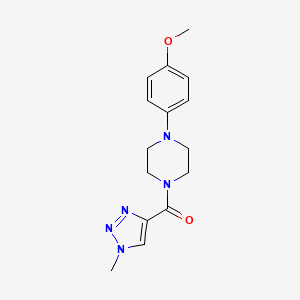
![N-(1-cyanocycloheptyl)-2-[(2,4-dichlorophenyl)amino]acetamide](/img/structure/B2499354.png)

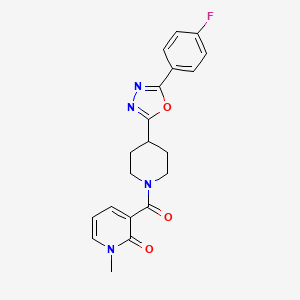
![10-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5-(1-pyrrolidinylcarbonyl)-3-oxa-4,10-diazatetracyclo[5.5.1.0~2,6~.0~8,12~]tridec-4-ene-9,11-dione](/img/structure/B2499360.png)